molecular formula C9H13BO3 B1444582 3-Ethyl-4-methoxyphenylboronic acid CAS No. 947547-41-3

3-Ethyl-4-methoxyphenylboronic acid

Cat. No.: B1444582
CAS No.: 947547-41-3
M. Wt: 180.01 g/mol
InChI Key: OMAZGRPOBAPVHB-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethyl group at the third position and a methoxy group at the fourth position. This compound is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

Target of Action

The primary target of 3-Ethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic chemistry . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties, as well as factors such as its solubility and the presence of transport proteins.

Result of Action

The molecular effect of the action of this compound is the formation of a new Pd–C bond through the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant Additionally, the compound is generally environmentally benign

Biochemical Analysis

Biochemical Properties

3-Ethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . This compound acts as a boron reagent, facilitating the transmetalation step in the reaction. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to degradation and a decrease in its effectiveness. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and cellular effects. At high doses, this compound can exhibit toxic or adverse effects, including changes in liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary pathways is its involvement in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent . Additionally, this compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of this compound on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria or endoplasmic reticulum, can affect cellular metabolism and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation and substitution .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Suzuki-Miyaura Reaction: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Aryl ethers or amines.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Ethoxycarbonylphenylboronic acid
  • Phenylboronic acid

Comparison: 3-Ethyl-4-methoxyphenylboronic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the additional substituents can provide steric and electronic effects that enhance its utility in specific synthetic applications .

Properties

IUPAC Name

(3-ethyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAZGRPOBAPVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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